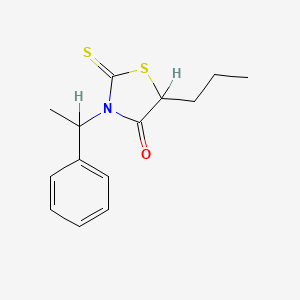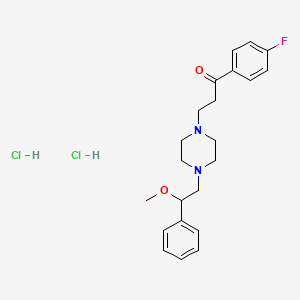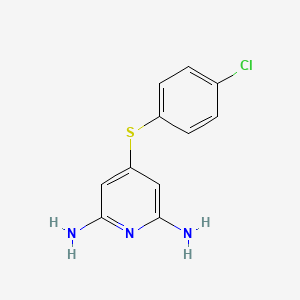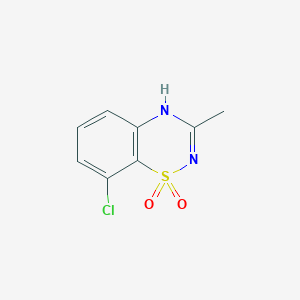
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione is a chemical compound belonging to the benzothiadiazine class. These compounds are known for their diverse applications in medicinal chemistry, particularly as diuretics and antihypertensive agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiadiazine derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzenesulfonamide with chloroacetyl chloride under basic conditions can yield benzothiadiazine derivatives. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired substitution pattern on the benzothiadiazine ring.
Industrial Production Methods
Industrial production of benzothiadiazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography and quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Benzothiadiazine derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogenation, alkylation, or acylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Using reagents like halogens (chlorine, bromine) or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiadiazine ring.
Scientific Research Applications
Benzothiadiazine derivatives have a wide range of applications in scientific research, including:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: As probes to study biological processes.
Medicine: As potential therapeutic agents for treating conditions like hypertension and edema.
Industry: As additives in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of benzothiadiazine derivatives often involves interaction with specific molecular targets, such as ion channels or enzymes. For example, some benzothiadiazine derivatives act as diuretics by inhibiting the sodium-chloride symporter in the kidneys, leading to increased excretion of sodium and water.
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A well-known diuretic with a similar structure.
Hydrochlorothiazide: Another diuretic with a similar mechanism of action.
Bendroflumethiazide: A thiazide diuretic with a similar pharmacological profile.
Uniqueness
8-Chloro-3-methyl-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione may have unique properties or applications that distinguish it from other benzothiadiazine derivatives. These could include differences in potency, selectivity, or pharmacokinetic properties.
Properties
CAS No. |
22680-31-5 |
|---|---|
Molecular Formula |
C8H7ClN2O2S |
Molecular Weight |
230.67 g/mol |
IUPAC Name |
8-chloro-3-methyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C8H7ClN2O2S/c1-5-10-7-4-2-3-6(9)8(7)14(12,13)11-5/h2-4H,1H3,(H,10,11) |
InChI Key |
UJZLRVUDKVPXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NS(=O)(=O)C2=C(N1)C=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


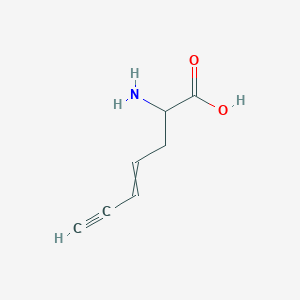
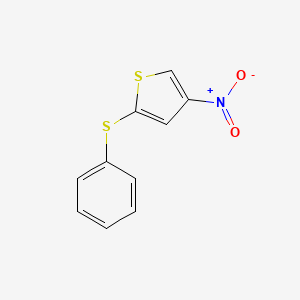
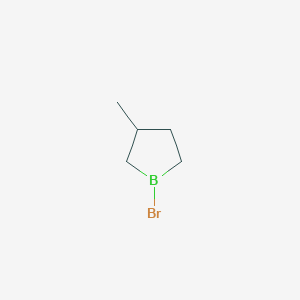

![N-[3-(Dimethylamino)-1-phenylpropyl]acetamide](/img/structure/B14708219.png)
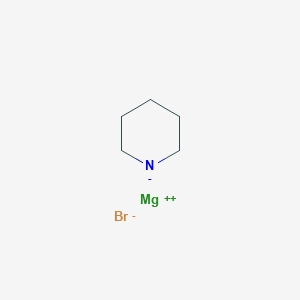
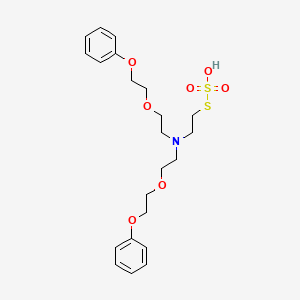
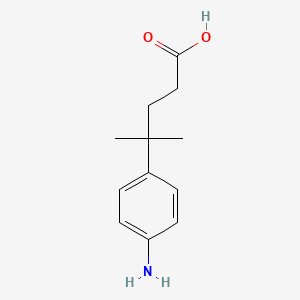
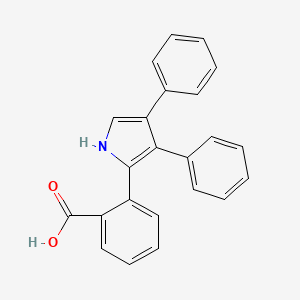
![2-[bis(4-methylphenyl)methoxy]-N,N-dimethylethanamine](/img/structure/B14708248.png)
![5-Oxo-6,7-dihydro-5h-benzo[7]annulene-2,3-diyl diacetate](/img/structure/B14708255.png)
